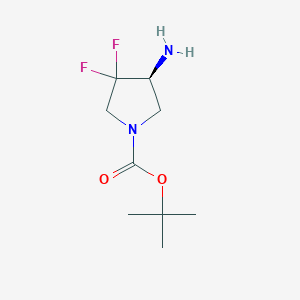![molecular formula C6H6N4O2S2 B12453444 [(5-Nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B12453444.png)
[(5-Nitrothiophen-2-yl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[(5-Nitrothiophen-2-yl)methylidene]aminothiourea is an organic compound that features a thiophene ring substituted with a nitro group and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(5-Nitrothiophen-2-yl)methylidene]aminothiourea typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and aminothiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-[(5-Nitrothiophen-2-yl)methylidene]aminothiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-[(5-Nitrothiophen-2-yl)methylidene]aminothiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitrothiophene derivatives.
Reduction: Formation of aminothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(E)-[(5-Nitrothiophen-2-yl)methylidene]aminothiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of (E)-[(5-Nitrothiophen-2-yl)methylidene]aminothiourea involves its interaction with biological targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiourea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in sensitive applications.
Uniqueness
(E)-[(5-Nitrothiophen-2-yl)methylidene]aminothiourea is unique due to its combination of a nitrothiophene ring and a thiourea moiety. This structural combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C6H6N4O2S2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
[(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H6N4O2S2/c7-6(13)9-8-3-4-1-2-5(14-4)10(11)12/h1-3H,(H3,7,9,13) |
InChI Key |
ASTVIOLHJJWJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(4-{[2-(propanoylcarbamothioyl)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B12453362.png)
![N-{4-[(2-butanoylhydrazinyl)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B12453376.png)
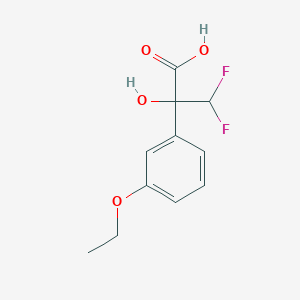
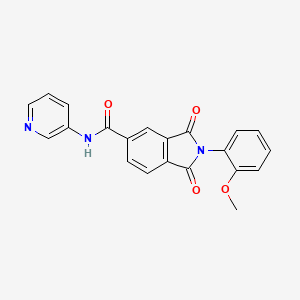
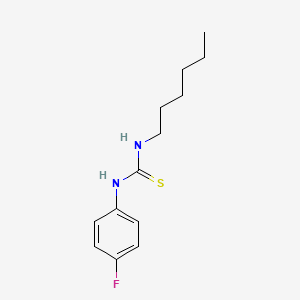
![N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide](/img/structure/B12453393.png)
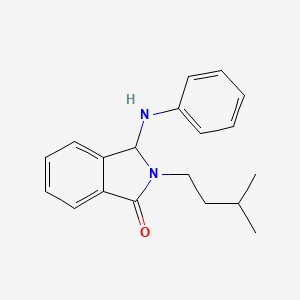
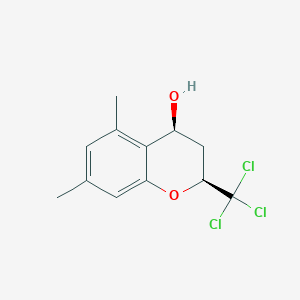
![4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12453401.png)
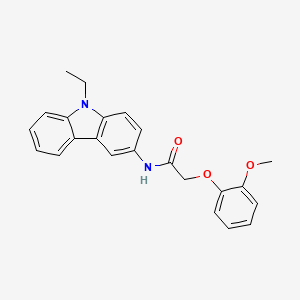

![(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12453431.png)
![5-Chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one](/img/structure/B12453441.png)
